1-[4-(4-Phenylphenoxy)butyl]-1,2,4-triazole
Overview
Description
1-[4-(4-Phenylphenoxy)butyl]-1,2,4-triazole is a synthetic organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a phenylphenoxy group attached to a butyl chain, which is further linked to a triazole ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of 1-[4-(4-Phenylphenoxy)butyl]-1,2,4-triazole typically involves multiple steps, starting with the preparation of the phenylphenoxy butyl intermediate. This intermediate is then reacted with a triazole precursor under specific conditions to form the final product.
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Synthetic Routes
Step 1: The synthesis begins with the preparation of 4-(4-Phenylphenoxy)butyl bromide. This is achieved by reacting 4-phenylphenol with 1,4-dibromobutane in the presence of a base such as potassium carbonate.
Step 2: The resulting 4-(4-Phenylphenoxy)butyl bromide is then reacted with sodium azide to form the corresponding azide intermediate.
Step 3: The azide intermediate undergoes a cyclization reaction with a suitable alkyne under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions to form the 1,2,4-triazole ring.
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Industrial Production Methods
- Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-[4-(4-Phenylphenoxy)butyl]-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The phenylphenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions:
Scientific Research Applications
1-[4-(4-Phenylphenoxy)butyl]-1,2,4-triazole has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic effects are investigated in preclinical studies. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry: In industrial applications, the compound can be used as an intermediate in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of 1-[4-(4-Phenylphenoxy)butyl]-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
Molecular Targets: The compound may bind to specific enzymes, receptors, or proteins, modulating their activity and leading to a biological response.
Pathways Involved: The compound may influence various cellular pathways, such as signal transduction, gene expression, and metabolic processes. The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
1-[4-(4-Phenylphenoxy)butyl]-1,2,4-triazole can be compared with other similar compounds to highlight its uniqueness:
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Similar Compounds
1-[3-(4-Phenylphenoxy)propyl]-1,2,4-triazole: This compound has a similar structure but with a shorter propyl chain instead of a butyl chain.
1-[4-(4-Phenylphenoxy)butyl]-1,2,3-triazole: This compound differs in the position of the nitrogen atoms in the triazole ring.
4,4’-Di-tert-butylbiphenyl: Although not a triazole, this compound shares the biphenyl structure and can be used for comparison in terms of chemical properties and reactivity.
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Uniqueness
- The presence of the 1,2,4-triazole ring in this compound imparts unique chemical and biological properties, distinguishing it from other similar compounds. The specific arrangement of the phenylphenoxy and butyl groups further contributes to its distinct characteristics and potential applications.
Properties
IUPAC Name |
1-[4-(4-phenylphenoxy)butyl]-1,2,4-triazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-2-6-16(7-3-1)17-8-10-18(11-9-17)22-13-5-4-12-21-15-19-14-20-21/h1-3,6-11,14-15H,4-5,12-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOQZJHRVFBMVPH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCCCCN3C=NC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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